Jnj-38877605 - 943540-75-8

Jnj-38877605

Catalog Number: EVT-287536
CAS Number: 943540-75-8
Molecular Formula: C19H13F2N7
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-38877605 is a small molecule identified and developed through extensive structure-based drug design. [] It acts as a potent, selective, and orally bioavailable inhibitor of the catalytic activity of the c-Met receptor tyrosine kinase (RTK). [, ] This kinase and its ligand, hepatocyte growth factor (HGF), are implicated in various cellular processes, including proliferation, survival, motility, invasion, and metastasis of tumor cells. [, ] JNJ-38877605 is classified as an ATP-competitive inhibitor, specifically targeting the catalytic activity of c-Met kinase. [, ]

Molecular Structure Analysis

While a specific molecular structure for JNJ-38877605 is not provided in the analyzed papers, they highlight a "unique binding mode" responsible for its high selectivity towards c-Met kinase. [, ] This unique binding mechanism suggests a specific interaction with the ATP-binding site of c-Met, contributing to its potent inhibitory activity.

Mechanism of Action

JNJ-38877605 exerts its biological effects primarily by inhibiting the catalytic activity of c-Met kinase in an ATP-competitive manner. [, ] This inhibition disrupts the downstream signaling cascade initiated by the binding of HGF to c-Met. [, , ] The consequences of JNJ-38877605 mediated c-Met inhibition include:

  • Suppression of HGF-stimulated and constitutively activated c-Met phosphorylation: JNJ-38877605 effectively blocks the phosphorylation of c-Met, both when stimulated by its ligand (HGF) and in cases of constitutive activation due to genetic alterations. [, , ]
  • Inhibition of downstream signaling pathways: By blocking c-Met kinase activity, JNJ-38877605 prevents the activation of downstream signaling pathways, including those involving ERK, AKT, and STAT3. [, , , ] This disruption of signaling cascades leads to various cellular responses, including decreased proliferation, reduced invasion, and induction of apoptosis in certain cell types. [, , , , ]
  • Synergistic effects with other agents: Studies have explored the combination of JNJ-38877605 with other therapeutic agents. For instance, combining JNJ-38877605 with the EGFR inhibitor erlotinib showed synergistic effects in some models, suggesting potential benefits in treating certain cancers. []
Applications
  • Investigating the role of c-Met in tumor growth and metastasis: JNJ-38877605 has been instrumental in demonstrating the oncogenic role of c-Met in various cancer models, including gastric cancer [, , , ], lung cancer [, , , ], renal cancer [], prostate cancer [], and glioblastoma. [] In vivo studies using JNJ-38877605 demonstrated its ability to inhibit tumor growth and metastasis in models where c-Met is activated. [, , ]
  • Elucidating mechanisms of resistance to anti-cancer therapies: JNJ-38877605 has been used to study mechanisms of resistance to targeted therapies. For instance, research has shown that tumor microenvironment-derived HGF can induce resistance to c-Met inhibitors, including JNJ-38877605. [, ] Additionally, studies have shown that the presence of specific mutations in oncogenes like BRAF can bypass the inhibitory effects of JNJ-38877605. []
  • Exploring combinatorial therapies: Researchers have investigated the potential of combining JNJ-38877605 with other agents to enhance its therapeutic efficacy. These combinations include EGFR inhibitors like erlotinib [], HGF neutralizing antibodies like ficlatuzumab [], and HSP27 inhibitors. []
  • Studying the role of c-Met in lung development: Beyond cancer, JNJ-38877605 has been used to understand the role of c-Met signaling in lung development. Research has shown that JNJ-38877605 can inhibit the growth-promoting effects of HGF on fetal pulmonary artery endothelial cells, highlighting the importance of c-Met in lung vascular development. []
  • Developing safer c-Met inhibitors: The knowledge gained from the structure-activity relationship and metabolic profile of JNJ-38877605 can guide the development of next-generation c-Met inhibitors with improved safety profiles and reduced toxicity. [, ]
  • Identifying predictive biomarkers for c-Met targeted therapy: Further research is needed to identify reliable biomarkers that can accurately predict which patients are most likely to benefit from c-Met targeted therapy. This includes exploring the role of HGF expression, MET amplification status, and other potential markers of c-Met pathway activation. [, , ]
  • Optimizing combination therapies: Continued research is necessary to optimize combination therapies that can effectively overcome resistance mechanisms and enhance the efficacy of c-Met inhibition. This includes exploring combinations with other targeted therapies, chemotherapy, and immunotherapy. [, , ]

Crizotinib (PF-02341066)

Compound Description: Crizotinib is a small-molecule tyrosine kinase inhibitor that targets MET, ALK, and ROS1. It is approved for the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). []

Relevance: Crizotinib is structurally related to JNJ-38877605 and shares its ability to inhibit MET kinase. [] It is often mentioned in studies alongside JNJ-38877605 as a comparator compound when assessing MET inhibitor efficacy. [, , ]

PHA-665752

Compound Description: PHA-665752 is a potent and selective small-molecule inhibitor of the MET kinase. [, ]

Relevance: PHA-665752 is structurally related to JNJ-38877605 and shares a similar mechanism of action, acting as an ATP-competitive inhibitor of MET. [, , ] It is frequently used as a comparative MET inhibitor in studies evaluating JNJ-38877605's activity. [, , ]

SGX-523

Compound Description: SGX-523 is a small-molecule inhibitor of MET kinase. It demonstrated promising preclinical activity but failed in clinical trials due to toxicity concerns. [, ]

Relevance: SGX-523, like JNJ-38877605, is a small molecule MET inhibitor. [, ] It serves as a comparator compound in studies investigating the efficacy of MET inhibitors and provides context for the challenges of developing safe and effective MET-targeted therapies. []

PF-04217903

Compound Description: PF-04217903 is a potent, selective, orally bioavailable, small-molecule inhibitor of MET kinase. []

Relevance: PF-04217903 is structurally similar to JNJ-38877605 and shares its target, MET kinase. [] It is frequently studied alongside JNJ-38877605 in research examining MET inhibitor efficacy and serves as a point of comparison for evaluating its activity in various tumor models. []

DN30 Fab

Compound Description: DN30 Fab is an antagonistic monoclonal antibody fragment that targets the extracellular domain of MET, preventing ligand binding and receptor activation. []

Relevance: Unlike JNJ-38877605, which is a small molecule kinase inhibitor, DN30 Fab binds to the extracellular domain of MET and blocks HGF binding. [, ] Despite their different mechanisms of action, both compounds are explored for their ability to inhibit MET signaling. []

Ficlatuzumab

Compound Description: Ficlatuzumab is a monoclonal antibody that neutralizes Hepatocyte Growth Factor (HGF), the ligand of MET. []

Relevance: Ficlatuzumab indirectly inhibits MET activity by binding to and neutralizing its ligand, HGF, while JNJ-38877605 directly inhibits the MET kinase. [] Studies exploring their combined use highlight the importance of targeting both the ligand and the receptor in MET-driven cancers. []

Onartuzumab (MetMAb)

Compound Description: Onartuzumab is a monovalent monoclonal antibody fragment that targets the extracellular domain of MET, inhibiting HGF binding and receptor activation. []

Relevance: Similar to DN30 Fab, Onartuzumab binds to the extracellular domain of MET, contrasting with the intracellular kinase-targeting mechanism of JNJ-38877605. [, ] This difference highlights the diverse strategies employed to inhibit MET signaling in cancer therapy. []

Tivantinib (ARQ-197)

Compound Description: Initially developed as a selective MET inhibitor, tivantinib's mechanism of action was later found to primarily involve disruption of tubulin polymerization, leading to antimitotic effects. [, ]

Relevance: While both tivantinib and JNJ-38877605 were initially investigated as MET inhibitors, research revealed that tivantinib's antitumor activity stems primarily from its antimitotic properties rather than direct MET inhibition. [, ] This distinction highlights the importance of accurately characterizing the mechanisms of action of potential cancer therapies. [, ]

Properties

CAS Number

943540-75-8

Product Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

IUPAC Name

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Molecular Formula

C19H13F2N7

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3

InChI Key

JRWCBEOAFGHNNU-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

JNJ-38877605; JNJ38877605; JNJ 38877605.

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.